molecular formula C16H13Cl2NO3 B15015686 Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate CAS No. 14897-93-9

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate

Cat. No.: B15015686
CAS No.: 14897-93-9
M. Wt: 338.2 g/mol
InChI Key: OMIYGSQXMPMWIY-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a methylamino linker and a 3,5-dichloro-6-oxocyclohexadienylidene moiety. Its structure combines electron-withdrawing groups (chloro, oxo) with a conjugated diene system, which may confer unique electronic and steric properties.

Properties

CAS No.

14897-93-9

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

ethyl 4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-3-5-13(6-4-10)19-9-11-7-12(17)8-14(18)15(11)20/h3-9,20H,2H2,1H3

InChI Key

OMIYGSQXMPMWIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexadienone Moiety: This step involves the chlorination of a cyclohexadienone precursor under controlled conditions to introduce the dichloro groups.

    Linking the Benzoate Ester: The dichlorinated cyclohexadienone is then reacted with an appropriate benzoate ester in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dichloro groups or reduce the cyclohexadienone moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the dichloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichloro groups and the cyclohexadienone moiety play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s chloro-oxo-diene system introduces strong electron-withdrawing effects, which may enhance stability or alter reactivity compared to analogs with heteroaromatic substituents (e.g., pyridazine, isoxazole) .

Reactivity and Functional Performance

Electron-Withdrawing vs. Electron-Donating Groups

  • Ethyl 4-(dimethylamino)benzoate (a structurally simpler analog) demonstrates higher reactivity in resin polymerization compared to methacrylate-based co-initiators, attributed to its strong electron-donating dimethylamino group .

Influence of Linkers

  • Phenethylthio (I-6373) and phenethoxy (I-6473) linkers in analogs may enhance lipophilicity and membrane permeability compared to the methylamino linker in the target compound . However, the methylamino group could facilitate hydrogen bonding or coordination with metal ions, expanding its utility in catalysis or supramolecular chemistry.

Physical and Chemical Properties

  • Degree of Conversion: Ethyl 4-(dimethylamino)benzoate achieves a higher degree of conversion in resin systems than 2-(dimethylamino)ethyl methacrylate, suggesting that benzoate esters with planar aromatic systems outperform flexible methacrylates .
  • Solubility : Chlorine substituents typically decrease aqueous solubility, which may limit the target compound’s applicability in biological systems compared to analogs with polar heterocycles (e.g., pyridazine in I-6230) .

Biological Activity

Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate, a synthetic compound with the CAS number 14897-93-9, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • Ethyl Ester Group : Enhances solubility and bioavailability.
  • Dichloro-substituted Cyclohexadiene Moiety : Imparts unique reactivity and potential biological interactions.

The molecular formula is C16H13Cl2NO3C_{16}H_{13}Cl_2NO_3, with a molecular weight of approximately 338.18 g/mol .

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

Compound Structure Features Biological Activity
3-Amino-N-(3-chlorophenyl)benzamideContains an amine and aromatic ringAntimicrobial
5-Chloro-N-(p-tolyl)-2-hydroxybenzamideHydroxy and chloro substituents on aromatic ringAnticancer
4-(Dichloromethyl)phenolChlorinated phenolic compoundAntimicrobial

These compounds share structural similarities with this compound, indicating potential for similar biological effects.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Interaction with Cellular Targets : The dichloro-substituted moiety may facilitate interactions with cellular receptors or proteins involved in disease processes.

Case Studies

Research into similar compounds has yielded insights into the potential applications of this compound:

  • Anticancer Applications : Studies on structurally related compounds have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest.
  • Agricultural Use : Compounds with similar structures have been explored as agrochemicals for their ability to act as herbicides or fungicides.

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